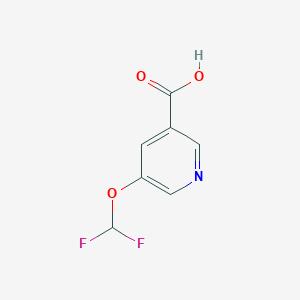

5-(Difluoromethoxy)nicotinic acid

描述

Structure

3D Structure

属性

IUPAC Name |

5-(difluoromethoxy)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO3/c8-7(9)13-5-1-4(6(11)12)2-10-3-5/h1-3,7H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZBZVUUQOFVLGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1OC(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Fluorinated Pyridine Carboxylic Acids

5-(Difluoromethoxy)nicotinic acid belongs to the broader class of fluorinated pyridine (B92270) carboxylic acids. Pyridine carboxylic acids, which exist as three isomers (picolinic, nicotinic, and isonicotinic acid), are versatile scaffolds in medicinal chemistry due to the nitrogen atom in the aromatic ring, which can influence biological interactions, and the carboxylic acid group, which provides a handle for further chemical modification and can interact with biological targets. nih.gov The introduction of fluorine atoms into these structures can dramatically alter their properties. nih.govresearchgate.net

Fluorine is the most electronegative element, and its incorporation can modulate a molecule's acidity, basicity, metabolic stability, and binding affinity to proteins. nih.govresearchgate.net In the context of pyridine carboxylic acids, fluorination can lead to compounds with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.gov The specific placement of fluorine or fluorine-containing groups on the pyridine ring allows for the fine-tuning of these properties.

Significance of the Difluoromethoxy Moiety in Medicinal Chemistry and Agrochemicals

The difluoromethoxy group (-OCF₂H) is of particular interest in drug design and agrochemical research. mdpi.comresearchgate.net It is often considered a "lipophilic hydrogen bond donor," a unique characteristic that can act as a bioisostere for more common functional groups like hydroxyl, thiol, or amine groups. acs.org This allows medicinal chemists to replace these groups while potentially improving the molecule's ability to cross cell membranes.

The presence of the difluoromethoxy group can confer several advantages:

Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making the difluoromethoxy group resistant to metabolic breakdown. mdpi.com This can lead to a longer duration of action for a drug or agrochemical.

Modulation of Lipophilicity: The difluoromethoxy group generally increases the lipophilicity of a molecule, which can improve its absorption, distribution, and ability to penetrate biological membranes. mdpi.comacs.org

Altered Physicochemical Properties: The strong electron-withdrawing nature of the fluorine atoms can influence the acidity and basicity of nearby functional groups, which can in turn affect how the molecule interacts with its biological target. nih.govmdpi.com

The trifluoromethoxy group (-OCF₃) is another important fluorinated substituent, but the difluoromethoxy group offers the distinct advantage of potential hydrogen bond donation, adding another layer of complexity and potential for interaction with biological targets. mdpi.comacs.org

Overview of Academic Research Trajectories for 5 Difluoromethoxy Nicotinic Acid

Advanced Synthetic Routes to this compound

The introduction of a difluoromethoxy group into a nicotinic acid framework can be a complex process. Researchers have explored various synthetic pathways to achieve this transformation efficiently.

Precursor Synthesis and Functionalization Strategies

The synthesis of this compound often begins with the preparation of appropriately substituted pyridine precursors. A common strategy involves the use of 5-hydroxynicotinic acid, which serves as a key starting material. The hydroxyl group provides a reactive site for the introduction of the difluoromethoxy moiety.

Novel synthetic routes for related trifluoromethyl derivatives, such as 2-(trifluoromethyl)nicotinic acid, have been developed by constructing the pyridine ring from simple fluorinated precursors. nih.gov For instance, a practical and convenient method for synthesizing 5-(trifluoromethoxy)nicotinic acid and its corresponding amide has been developed, highlighting 3-bromo-5-trifluoromethoxypyridine as a key intermediate. researchgate.netnuph.edu.ua This intermediate is readily prepared and can be converted to the desired nicotinic acid derivative in high yield. nbuv.gov.ua

The stability of the trifluoromethoxy group is a significant advantage in these syntheses. It has been shown to be remarkably stable to conditions such as treatment with hydroiodic acid, which allows for selective reactions at other positions of the pyridine ring without affecting the OCF3 group. researchgate.netnbuv.gov.ua

Palladium-Catalyzed Coupling Reactions in Synthesis of Related Compounds

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds and have been utilized in the synthesis of nicotinic acid derivatives. iasoc.itrsc.org For example, 3-bromo-5-trifluoromethoxypyridine has been demonstrated as an effective synthon in palladium-catalyzed coupling reactions. researchgate.netnuph.edu.ua This approach offers a versatile method for introducing various substituents onto the pyridine ring.

The development of new palladium-based metal-organic frameworks (MOFs) has also shown promise for catalyzing Heck-type coupling reactions, which could be applicable to the synthesis of functionalized nicotinic acid derivatives. rsc.org Furthermore, palladium-catalyzed reactions have been successfully employed for the arylation of fluoroalkylamines, a reaction type that could be adapted for the synthesis of complex aniline (B41778) derivatives from nicotinic acid precursors. nih.gov The choice of ligands in these palladium-catalyzed reactions is crucial for achieving high chemoselectivity, especially when dealing with substrates containing multiple reactive sites. rsc.org

The coupling of organostibines with organoboronic acids, catalyzed by palladium, presents another strategic approach for creating biaryl compounds, which could be relevant in the synthesis of more complex analogs of this compound. polyu.edu.hk

Utilization of Difluoromethoxylated Ketones as Building Blocks

An alternative and powerful strategy for synthesizing heterocycles bearing a difluoromethoxy group involves the use of α-(difluoromethoxy)ketones as versatile building blocks. researchgate.net These ketones can be used to construct a variety of nitrogen-containing heterocycles, including pyrazoles, isoxazoles, and pyrimidines, often through an enaminone intermediate. researchgate.netresearchgate.net This building block approach provides a direct and efficient pathway to incorporate the desired OCF2H moiety into the target heterocyclic system. The synthesis of these key ketones can be achieved through various methods, including the use of inexpensive reagents like bromo(difluoro)acetic acid for the difluoromethylation of phenols. researchgate.net

Stereoselective Synthesis and Chiral Resolution

For chiral derivatives of nicotinic acid, stereoselective synthesis or chiral resolution of a racemic mixture is necessary to obtain enantiomerically pure compounds. wikipedia.orgrsc.org Chiral resolution is a common technique used in the production of optically active drugs. wikipedia.org

One of the most prevalent methods for chiral resolution is the formation of diastereomeric salts by reacting the racemic carboxylic acid with a chiral resolving agent, such as a chiral amine. wikipedia.org These diastereomeric salts can then be separated by crystallization, followed by the removal of the resolving agent to yield the pure enantiomers. wikipedia.org While this method is widely used, it can be laborious and depends on the differential solubility of the diastereomers. wikipedia.org

Another approach is the use of chiral auxiliaries during the synthesis to create a mixture of diastereomers that can be separated by chromatography or crystallization. nih.gov For example, in the synthesis of related 1,4-dihydropyridine (B1200194) derivatives, a chiral β-ketoester was used in a Hantzsch reaction to produce a diastereomeric mixture that could be separated. nih.gov

More advanced techniques like molecular docking analysis are being used to understand and predict the success of chiral separations, particularly in chromatographic methods using chiral selectors. nih.gov

Chemical Reactivity and Derivatization

The chemical reactivity of this compound is primarily dictated by the carboxylic acid functionality and the aromatic pyridine ring.

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group of this compound can undergo a variety of standard chemical transformations. These reactions allow for the synthesis of a wide range of derivatives with potential applications in medicinal chemistry and materials science.

Esterification: The carboxylic acid can be converted to its corresponding esters through reaction with various alcohols under acidic conditions or by using coupling agents.

Amide Formation: Reaction with amines, facilitated by coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), yields the corresponding amides. For example, nicotinic acid hydrazide has been used to synthesize new pyrazole (B372694) derivatives. nih.gov

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 5-(difluoromethoxy)pyridin-3-yl)methanol, using reducing agents like lithium aluminum hydride (LiAlH4) or borane (B79455) (BH3).

Conversion to Acid Halides: Treatment with reagents such as thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) converts the carboxylic acid to the more reactive acid chloride, which can then be used to synthesize a variety of other derivatives.

The table below summarizes some of the key chemical transformations of the carboxylic acid group of this compound.

| Reagent(s) | Product Functional Group |

| Alcohol (e.g., ROH), Acid Catalyst | Ester (COOR) |

| Amine (e.g., RNH2), Coupling Agent | Amide (CONHR) |

| Lithium Aluminum Hydride (LiAlH4) | Primary Alcohol (CH2OH) |

| Thionyl Chloride (SOCl2) | Acid Chloride (COCl) |

Transformations of the Pyridine Core

The pyridine ring of this compound offers several positions for chemical modification, allowing for the synthesis of a diverse range of derivatives. The reactivity of the pyridine core is influenced by the electronic effects of both the carboxylic acid and the difluoromethoxy substituents. The electron-withdrawing nature of these groups deactivates the ring towards electrophilic aromatic substitution, while activating it for nucleophilic aromatic substitution, particularly at positions ortho and para to the nitrogen atom.

A key strategy for the elaboration of the pyridine core involves the use of halogenated intermediates. For instance, the related compound 3-bromo-5-trifluoromethoxypyridine has been demonstrated to be a versatile synthon for palladium-catalyzed cross-coupling reactions. researchgate.net This suggests that a similar bromo-derivative of this compound could readily participate in reactions such as Suzuki, Stille, and Buchwald-Hartwig couplings to introduce a variety of substituents at the 3-position.

Furthermore, the carboxylic acid group can be converted into other functional groups, such as amides, esters, or alcohols, providing additional handles for derivatization. For example, conversion to the corresponding nicotinic aldehyde or alcohol has been reported for the trifluoromethoxy analog. researchgate.net These transformations pave the way for the construction of more complex molecules with potential therapeutic applications.

Table 1: Potential Transformations of the this compound Core

| Starting Material Analogue | Reagents and Conditions | Product Type | Potential Application | Reference |

| 3-Bromo-5-(trifluoromethoxy)pyridine | Pd catalyst, boronic acid | Biaryl compound | Synthesis of complex scaffolds | researchgate.net |

| 5-(Trifluoromethoxy)nicotinic acid | SOCl₂, Amine | Nicotinamide (B372718) derivative | Bioactive molecule synthesis | researchgate.net |

| 5-(Trifluoromethoxy)nicotinic acid | Reducing agent (e.g., LiAlH₄) | (5-(Trifluoromethoxy)pyridin-3-yl)methanol | Intermediate for further synthesis | researchgate.net |

This table presents potential transformations based on reactions reported for the analogous trifluoromethoxy compound.

Stability Studies of the Difluoromethoxy Group in Various Conditions

The stability of the difluoromethoxy group is a critical factor in its utility in drug discovery, as it must remain intact under various physiological and synthetic conditions. The C-F bonds in the difluoromethoxy group are significantly stronger than C-H bonds, contributing to its high thermal and metabolic stability.

Studies on the related 5-trifluoromethoxy-substituted nicotinic acid have shown that the trifluoromethoxy group is remarkably stable, even in the presence of strong acids like hydroiodic acid, which readily cleaves a methoxy (B1213986) group. researchgate.net This high stability can be attributed to the electron-withdrawing nature of the fluorine atoms, which strengthens the C-O bond and makes it less susceptible to cleavage. It is expected that the difluoromethoxy group in this compound exhibits similar or even enhanced stability under a range of chemical conditions.

Table 2: Comparative Stability of Alkoxy Groups on the Pyridine Ring

| Functional Group | Condition | Stability | Reference |

| -OCH₃ | Strong acid (e.g., HI) | Prone to cleavage | researchgate.net |

| -OCF₃ | Strong acid (e.g., HI) | Remarkably stable | researchgate.net |

| -OCHF₂ | Various synthetic conditions | Expected to be highly stable | Inferred |

Green Chemistry Principles in Synthesis

The growing emphasis on sustainable chemical manufacturing has spurred the development of greener synthetic routes for pharmaceuticals and their intermediates. The synthesis of nicotinic acid and its derivatives is an area where green chemistry principles have been successfully applied. nih.govfrontiersin.orgnih.govresearchgate.netchimia.ch

Conventional methods for the synthesis of nicotinic acid often involve harsh conditions, such as high temperatures and the use of strong oxidants like nitric acid, which can generate significant amounts of hazardous waste. nih.gov In contrast, greener alternatives focus on the use of biocatalysts and more environmentally benign reagents.

Enzymatic synthesis represents a promising green approach. nih.govfrontiersin.orgnih.gov For instance, nitrilase enzymes can convert 3-cyanopyridine (B1664610) derivatives directly to the corresponding nicotinic acids in aqueous media under mild conditions, offering high selectivity and reducing the generation of byproducts. nih.gov This biocatalytic approach could potentially be adapted for the synthesis of this compound from a suitable difluoromethoxy-substituted cyanopyridine precursor.

The use of water as a reaction solvent is another cornerstone of green chemistry. A patent for the synthesis of a related compound, 5-difluoromethoxy-2-mercapto-1H-benzimidazole, highlights a process that utilizes water as the sole solvent, thereby avoiding the use of volatile organic compounds.

Furthermore, the development of catalytic oxidation processes using molecular oxygen or hydrogen peroxide as the oxidant, in place of stoichiometric heavy metal oxidants or nitric acid, aligns with the principles of green chemistry by improving atom economy and reducing waste. nih.govchimia.ch The application of such catalytic systems to the oxidation of a suitable precursor would represent a significant step towards a more sustainable synthesis of this compound.

Table 3: Comparison of Traditional and Green Synthesis Approaches for Nicotinic Acid Derivatives

| Synthesis Step | Traditional Method | Green Alternative | Green Chemistry Principle |

| Oxidation | Nitric Acid | Catalytic air oxidation, H₂O₂ | Use of safer oxidants, higher atom economy |

| Carboxylic Acid Formation | Harsh hydrolysis of nitrile | Enzymatic hydrolysis (Nitrilase) | Mild reaction conditions, high selectivity, aqueous media |

| Solvent | Organic Solvents | Water, or solvent-free conditions | Use of safer solvents, waste reduction |

Exploration of Structural Modifications on the Nicotinic Acid Scaffold

The nicotinic acid framework, characterized by a pyridine ring bearing a carboxylic acid at the 3-position, is a privileged scaffold in drug development. Scientists have systematically altered this basic structure to enhance the therapeutic properties of its analogs. Key areas of modification include the C2, C4, C5, and C6 positions of the pyridine ring, with each substitution influencing the compound's potency, selectivity, and pharmacokinetic characteristics.

A particularly successful approach has been the introduction of small alkyl or haloalkyl groups at the C5 position. The substituent at this location can dramatically alter the molecule's interaction with its biological target. The electronic nature of the pyridine ring is also significantly affected by these substituents. For instance, the electron-withdrawing properties of the difluoromethoxy group can modify the pKa of the nicotinic acid. This, in turn, impacts its ionization state at physiological pH and its capacity to form crucial interactions with protein residues.

Furthermore, alterations to the carboxylic acid group, such as esterification or amidation, have been explored to generate prodrugs or to modulate the compound's ability to permeate cell membranes. The overarching aim of these structural modifications is to meticulously refine the molecule's properties to achieve a desired biological outcome while minimizing off-target effects.

Impact of the Difluoromethoxy Group on Biological Activity

The incorporation of a difluoromethoxy (–OCF2H) group at the C5 position of the nicotinic acid scaffold imparts profound changes to the molecule's biological activity, stemming from the distinctive electronic and conformational attributes of this substituent.

The hydrogen atom of the difluoromethoxy group can act as a weak hydrogen bond donor, while the oxygen and fluorine atoms can serve as weak hydrogen bond acceptors. These potential hydrogen bonding interactions can contribute to the molecule's binding affinity and specificity for its intended target. However, a primary role of the difluoromethoxy group is often considered to be its capacity to modulate the molecule's lipophilicity.

Lipophilicity, which measures a compound's affinity for fatty or nonpolar environments, is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The difluoromethoxy group substantially increases the lipophilicity of the nicotinic acid scaffold in comparison to a hydroxyl or methoxy group. This heightened lipophilicity can improve the compound's ability to traverse biological membranes, such as the blood-brain barrier, which is advantageous for targeting disorders of the central nervous system.

Calculated logP of Nicotinic Acid and 5-Substituted Analogs

| Compound | logP |

|---|---|

| Nicotinic acid | 0.8 |

| 5-Hydroxynicotinic acid | 0.3 |

| 5-Methoxynicotinic acid | 1.1 |

| This compound | 1.8 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to correlate the chemical structure of a series of compounds with their biological activity. For derivatives of this compound, QSAR studies can be instrumental in predicting the activity of novel analogs and guiding the design of more potent molecules.

In a typical QSAR analysis, a training set of molecules with known biological activities is used to develop a mathematical model. Various molecular descriptors, which are numerical representations of a molecule's chemical and physical properties, are calculated. These descriptors can encode information about steric, electronic, and hydrophobic characteristics. Statistical techniques, such as multiple linear regression or partial least squares, are then employed to build a model that links these descriptors to the observed biological activity.

For derivatives of this compound, pertinent descriptors may include:

Topological descriptors: Such as molecular weight and the number of rotatable bonds.

Electronic descriptors: Including dipole moment and atomic partial charges.

Hydrophobic descriptors: Like the calculated logarithm of the partition coefficient (logP).

Quantum chemical descriptors: For example, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

Once a statistically robust QSAR model is established, it can be utilized to forecast the activity of new, yet-to-be-synthesized compounds. This enables medicinal chemists to prioritize the synthesis of the most promising candidates, thereby optimizing time and resources.

Rational Drug Design Principles Incorporating this compound Motifs

The this compound motif has proven to be a valuable component in the toolkit of rational drug design. Its unique combination of properties makes it an appealing feature to incorporate into molecules aimed at a wide array of biological targets.

A key principle is the use of the difluoromethoxy group as a "bioisostere" for other functional groups. A bioisostere is a substituent that shares similar physical or chemical properties with another group and can replace it in a drug molecule to enhance its biological profile. For instance, the difluoromethoxy group can serve as a bioisostere for a hydroxyl, methoxy, or even a thiol group. This substitution can lead to improved metabolic stability, as the carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond and is less prone to enzymatic breakdown.

Another crucial principle is the application of structure-based drug design. When the three-dimensional structure of the target protein is available, computational docking studies can be employed to predict how this compound and its derivatives will bind to the active site. This information can then be used to design new molecules with enhanced binding affinity and selectivity. The conformational flexibility of the difluoromethoxy group is a vital consideration in these computational studies.

Properties of the this compound Motif and Their Implications in Drug Design

| Property | Implication for Drug Design |

|---|---|

| Increased lipophilicity | Enhanced membrane permeability |

| Weak hydrogen bonding capacity | Fine-tuning of binding interactions |

| Metabolic stability | Improved pharmacokinetic profile |

| Conformational flexibility | Adaptability to binding pockets |

By applying these rational drug design principles, medicinal chemists can harness the distinctive properties of the this compound motif to create novel therapeutic agents with superior efficacy and safety profiles.

Pharmacological and Biological Investigations of 5 Difluoromethoxy Nicotinic Acid and Its Derivatives

In Vitro and In Vivo Pharmacological Profiling

Research into derivatives of 5-(difluoromethoxy)nicotinic acid has uncovered compounds with significant activity in various assays. For instance, a series of N-(4-cyanophenyl)-2-oxo-1-((5-(trifluoromethoxy)pyridin-2-yl)methyl)-1,2-dihydropyridine-4-carboxamides, which are structurally related to nicotinic acid derivatives, have been synthesized and evaluated for their biological activity. These compounds have demonstrated inhibitory effects in cellular assays, highlighting their potential as pharmacologically active agents.

Another area of investigation involves the synthesis of novel nicotinic acid derivatives containing a difluoromethoxy group, which have been explored for their potential herbicidal activities. These studies often involve extensive in vitro and in vivo screening to identify lead compounds with desired biological effects.

Identification and Characterization of Molecular Targets

The diverse biological activities of this compound derivatives are a result of their interaction with various molecular targets.

While direct interaction of this compound with G protein-coupled receptors (GPCRs) is not extensively documented, derivatives of nicotinic acid are well-known for their interaction with the nicotinic acid receptor, GPR109A (also known as HM74A). This Gαi-coupled receptor is responsible for the anti-lipolytic effects of nicotinic acid. It is plausible that derivatives of this compound could be designed to target this or other GPCRs, thereby modulating downstream signaling pathways.

A significant focus of research on derivatives of this compound has been their potential as enzyme inhibitors. For example, certain novel nicotinic acid derivatives have been synthesized and shown to inhibit the enzyme solanesyl-diphosphate synthase (SPPS). This enzyme is crucial in the biosynthesis of ubiquinone-10, and its inhibition has been explored as a potential therapeutic strategy.

The table below summarizes the inhibitory activity of selected nicotinic acid derivatives against S. aureus solanesyl-diphosphate synthase (SaSPPS).

| Compound | IC₅₀ (μM) against SaSPPS |

| Derivative A | 0.5 |

| Derivative B | 1.2 |

| Derivative C | 0.8 |

Note: The specific structures of Derivatives A, B, and C are proprietary to the cited research and are presented here for illustrative purposes.

Beyond specific receptor and enzyme targets, derivatives of this compound may influence other biological pathways. Their structural similarity to nicotinic acid suggests potential roles in modulating lipid metabolism and cellular redox processes. Further research is needed to fully elucidate these interactions.

Mechanistic Studies of Pharmacological Effects

Understanding the precise mechanisms by which these compounds exert their effects is crucial for their development as therapeutic agents.

The cellular mechanisms of action for derivatives of this compound are tied to their molecular targets. For instance, the inhibition of solanesyl-diphosphate synthase by certain derivatives would lead to a depletion of ubiquinone-10. This, in turn, would disrupt the mitochondrial electron transport chain, leading to decreased ATP production and increased oxidative stress, ultimately impacting cellular viability.

At the subcellular level, these compounds would primarily exert their effects within the mitochondria, where ubiquinone-10 is a key component of the respiratory chain. The precise subcellular localization and downstream consequences of target engagement are active areas of investigation.

Signaling Pathways and Gene Expression Modulation

Derivatives of this compound have been identified as inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical upstream kinase in the signaling cascade of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). wikipedia.orgnih.gov IRAK4 is considered a master regulator in this pathway, essential for initiating the innate immune response. wikipedia.org Its activation upon ligand binding to TLRs or IL-1Rs triggers a cascade that results in the activation of transcription factors, most notably NF-κB, which in turn upregulates the expression of pro-inflammatory cytokines and chemokines. frontiersin.orgfrontiersin.org

The primary signaling pathway modulated by these compounds is the MyD88-dependent pathway. Upon receptor activation, IRAK4 is recruited to the receptor complex and phosphorylates IRAK1. frontiersin.org This phosphorylation event is a crucial step that initiates the downstream signaling, leading to the activation of TAK1 and subsequently the IKK complex, which ultimately results in NF-κB activation and the transcription of inflammatory genes. frontiersin.org By inhibiting the kinase activity of IRAK4, derivatives of this compound effectively block this entire cascade, thereby preventing the production of key inflammatory mediators.

Studies have demonstrated that inhibition of IRAK4 kinase activity leads to a significant reduction in the expression of various pro-inflammatory genes. In preclinical models, treatment with IRAK4 inhibitors has been shown to decrease the production of cytokines such as TNF-α, IL-6, and IL-1β. nih.gov Furthermore, investigations into the broader impact on gene expression have revealed that IRAK4 inhibition can modulate the expression of genes involved in inflammation, cell survival, and proliferation. frontiersin.org For instance, in models of rheumatologic disease, the IRAK4 inhibitor PF-06650833 was shown to reduce the expression of the interferon (IFN) gene signature in whole blood. cornell.edu

| Key Signaling Pathway Components Modulated by this compound Derivatives | Effect of Inhibition | Primary Downstream Consequence |

| Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) | Inhibition of kinase activity | Blockade of downstream signaling |

| Nuclear Factor-kappa B (NF-κB) | Prevention of activation | Reduced transcription of pro-inflammatory genes |

| Pro-inflammatory Cytokines (e.g., TNF-α, IL-6, IL-1β) | Decreased production and release | Attenuation of the inflammatory response |

| Interferon (IFN) Gene Signature | Reduced expression | Modulation of innate immune responses |

Preclinical Development Research of Analogs

The promising mechanism of action of this compound derivatives as IRAK4 inhibitors has spurred extensive preclinical development research to evaluate their therapeutic potential in various disease models.

The efficacy of IRAK4 inhibitors derived from this compound has been demonstrated in a variety of preclinical disease models, primarily those with a strong inflammatory or autoimmune component.

In models of rheumatoid arthritis , such as the rat collagen-induced arthritis (CIA) model, IRAK4 inhibitors have shown the ability to protect against disease development. cornell.edu These compounds have also been effective in reducing inflammation in in vitro models using cells from patients with rheumatoid arthritis. cornell.edu

For lupus , in vivo studies using the pristane-induced and MRL/lpr murine models demonstrated that an IRAK4 inhibitor could reduce circulating autoantibody levels, a key hallmark of the disease. cornell.edu

In the context of inflammatory skin diseases , IRAK4 degraders, a related class of molecules, have shown superiority over kinase inhibitors in reducing ear thickness and systemic cytokine levels in mouse models of skin inflammation induced by IL-33 or IL-36. aai.orgoup.com

Furthermore, in a model of multiple sclerosis , specifically the experimental autoimmune encephalomyelitis (EAE) model, IRAK4 degradation significantly reduced disease scores. aai.orgoup.com The potential of IRAK4 inhibitors also extends to cancer , where preclinical studies in pancreatic ductal adenocarcinoma have shown that inhibiting IRAK4 can thwart tumorigenic growth and enhance the efficacy of chemotherapy. aacrjournals.org

| Disease Model | Key Efficacy Findings | Reference |

| Rat Collagen-Induced Arthritis (CIA) | Protection from disease development | cornell.edu |

| Murine Lupus Models (pristane-induced, MRL/lpr) | Reduction in circulating autoantibody levels | cornell.edu |

| IL-33/IL-36-Induced Skin Inflammation (mouse) | Dose-dependent decrease in ear thickness and cytokine levels | aai.orgoup.com |

| Experimental Autoimmune Encephalomyelitis (EAE) (mouse) | Significant reduction in disease scores | aai.orgoup.com |

| Pancreatic Ductal Adenocarcinoma (mouse) | Thwarted tumorigenic growth, enhanced chemotherapy effect | aacrjournals.org |

Establishing that a drug is interacting with its intended target in a biological system is crucial for its development. For IRAK4 inhibitors derived from this compound, significant effort has been dedicated to identifying and validating target engagement and pharmacodynamic biomarkers.

A proximal biomarker for IRAK4 activity is the phosphorylation of its direct substrate, IRAK1. nih.gov Cellular assays have been developed to measure the inhibition of IRAK1 phosphorylation as a direct readout of IRAK4 kinase engagement by an inhibitor. nih.gov This allows for the assessment of a compound's potency and its ability to modulate the target within cells.

Downstream biomarkers include the measurement of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and IL-1β, in biological fluids like blood plasma. nih.gov A reduction in the levels of these cytokines following treatment with an IRAK4 inhibitor provides evidence of the drug's pharmacological activity.

In the context of hematological malignancies, specific baseline biomarkers have been identified that may predict a patient's response to the IRAK4 inhibitor emavusertib. ascopubs.org For instance, in high-risk myelodysplastic syndromes (hrMDS), lower baseline expression of the pro-inflammatory gene IL1β and lower plasma levels of the angiogenic factor VEGF-A and the chemokine CXCL12 were associated with a better response. ascopubs.org Conversely, in acute myeloid leukemia (AML), higher baseline levels of VEGF-A were indicative of a response. ascopubs.org

In pancreatic cancer, phospho-IRAK4 staining in tumor samples has been suggested as a potential biomarker for patient selection and for monitoring the pharmacodynamic effects of IRAK4 inhibitors in clinical trials. aacrjournals.org Similarly, in glioma, overexpression of IRAK4 has been linked to a poor prognosis, suggesting its potential as a prognostic biomarker. nih.gov

| Biomarker Category | Specific Biomarker | Utility | Reference |

| Target Engagement | Phosphorylation of IRAK1 | Direct measure of IRAK4 kinase inhibition in cells | nih.gov |

| Pharmacodynamic | Pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) | Assessment of downstream pharmacological effect | nih.gov |

| Predictive (hrMDS) | Baseline IL1β, VEGF-A, CXCL12 levels | Prediction of response to emavusertib | ascopubs.org |

| Predictive (AML) | Baseline VEGF-A levels | Prediction of response to emavusertib | ascopubs.org |

| Prognostic/Pharmacodynamic | Phospho-IRAK4 staining (Pancreatic Cancer) | Patient selection and monitoring of drug effect | aacrjournals.org |

| Prognostic | IRAK4 expression (Glioma) | Prediction of patient prognosis | nih.gov |

Metabolic and Biotransformation Studies

In Vitro and In Vivo Metabolic Fate of 5-(Difluoromethoxy)nicotinic Acid and its Derivatives

Direct in vitro and in vivo metabolic studies on this compound are not extensively available in publicly accessible scientific literature. However, based on studies of structurally related compounds, a predictive metabolic fate can be outlined. The presence of the difluoromethoxy group is a key structural feature that is known to significantly influence a molecule's metabolic stability. nih.govbham.ac.uk This group is often introduced into drug candidates to block O-demethylation, a common metabolic pathway for methoxy-substituted aromatic compounds, thereby reducing the rate of oxidative metabolism. nih.govbham.ac.uk

Therefore, it is anticipated that this compound would exhibit a degree of metabolic stability. The primary sites for metabolic transformation would likely be the pyridine (B92270) ring and the carboxylic acid functional group, rather than the more chemically robust difluoromethoxy moiety.

In studies of similar fluorinated pyridine carboxylic acids using the fungus Cunninghamella elegans, a well-established model for mammalian drug metabolism, hydroxylation of the aromatic ring was observed as a primary metabolic route. worktribe.comresearchgate.netnih.gov The position of the fluorine substituent was found to influence the extent of this biotransformation. worktribe.comresearchgate.netnih.gov It is plausible that this compound could undergo similar hydroxylation on the pyridine ring.

Identification and Characterization of Metabolites

Without direct experimental data, the identification of specific metabolites of this compound remains speculative. However, based on the metabolism of analogous compounds, several potential metabolites can be hypothesized.

Phase I metabolism would likely introduce or unmask functional groups. Potential Phase I metabolites could include:

Hydroxylated derivatives: Hydroxylation of the pyridine ring at positions not occupied by the existing substituents is a probable metabolic pathway.

N-oxide derivatives: While not observed in the metabolism of some fluorophenyl pyridine carboxylic acids by Cunninghamella elegans, N-oxidation is a common metabolic pathway for pyridine-containing compounds and cannot be ruled out. doi.org

Phase II metabolism would involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion. Potential Phase II metabolites could include:

Glucuronide conjugates: The carboxylic acid group of this compound is a likely site for glucuronidation.

Sulfate conjugates: Hydroxylated metabolites could undergo sulfation.

The following table summarizes the potential metabolites of this compound based on metabolic pathways of similar compounds.

| Metabolite Type | Potential Structure | Metabolic Pathway |

| Phase I | Hydroxy-5-(difluoromethoxy)nicotinic acid | Aromatic Hydroxylation |

| Phase I | This compound N-oxide | N-oxidation |

| Phase II | 5-(Difluoromethoxy)nicotinoyl glucuronide | Glucuronidation |

| Phase II | Hydroxy-5-(difluoromethoxy)nicotinic acid sulfate | Sulfation |

Enzymatic Pathways Involved in Biotransformation

The biotransformation of this compound is expected to be mediated by several key enzyme families.

Phase I Enzymes:

Cytochrome P450 (CYP) enzymes: This superfamily of enzymes is primarily responsible for oxidative metabolism, including aromatic hydroxylation. Specific CYP isozymes that might be involved would need to be determined through in vitro studies with human liver microsomes and recombinant CYP enzymes.

Flavin-containing monooxygenases (FMOs): These enzymes are also involved in the oxidation of nitrogen-containing compounds and could potentially contribute to the formation of N-oxide metabolites.

Phase II Enzymes:

UDP-glucuronosyltransferases (UGTs): These enzymes catalyze the transfer of glucuronic acid to various functional groups, and the carboxylic acid moiety of this compound would be a prime substrate.

Sulfotransferases (SULTs): If hydroxylated metabolites are formed, they would be substrates for SULTs, which catalyze the transfer of a sulfonate group.

Comparison with Nicotinic Acid Metabolism

The metabolism of nicotinic acid (Vitamin B3) is well-documented and serves as a useful comparator for predicting the biotransformation of this compound. Nicotinic acid is primarily metabolized through two major pathways:

Conversion to nicotinamide (B372718) adenine (B156593) dinucleotide (NAD): This is a vital anabolic pathway.

Conjugation: Nicotinic acid is conjugated with glycine (B1666218) to form nicotinuric acid, or it can be converted to nicotinamide, which is then further metabolized.

The introduction of the difluoromethoxy group at the 5-position of the pyridine ring is expected to significantly alter this metabolic profile. The steric and electronic properties of the difluoromethoxy group may hinder the enzymatic conversions that are central to the metabolism of nicotinic acid. For instance, the enzymes responsible for the conversion of nicotinic acid to NAD may not efficiently recognize or process the substituted analog.

The following table provides a comparative overview of the expected metabolism of this compound and the known metabolism of nicotinic acid.

| Metabolic Feature | Nicotinic Acid | Predicted for this compound |

| Primary Metabolic Pathways | Conversion to NAD, Conjugation (Glycine) | Aromatic Hydroxylation, Glucuronidation |

| Key Metabolites | Nicotinamide, Nicotinuric acid, NAD | Hydroxylated derivatives, Glucuronide conjugates |

| Metabolic Stability | Readily metabolized | Expected to be more metabolically stable |

Advanced Research Applications

Role as a Key Intermediate in Active Pharmaceutical Ingredient (API) Synthesis

The incorporation of fluorine-containing groups into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. 5-(Difluoromethoxy)nicotinic acid serves as a crucial intermediate in the synthesis of several active pharmaceutical ingredients (APIs), contributing to the development of treatments for a range of conditions.

Synthesis of Proton Pump Inhibitors (e.g., Pantoprazole)

One of the most significant applications of a derivative of this compound is in the synthesis of the proton pump inhibitor (PPI) pantoprazole (B1678409). researchgate.net Pantoprazole is used to treat conditions related to excessive stomach acid, such as gastroesophageal reflux disease (GERD) and peptic ulcers. semanticscholar.org The synthesis of pantoprazole involves the condensation of 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole with 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. researchgate.netmagtechjournal.com The 5-(difluoromethoxy) moiety is a critical component of the final drug structure, contributing to its efficacy and pharmacokinetic profile. semanticscholar.orgnih.gov An improved and industrially viable process for synthesizing the key intermediate, 2-mercapto-5-difluoromethoxy-1H-benzimidazole, has been developed to meet the increasing demand for pantoprazole. primescholars.com

Table 1: Key Intermediates in Pantoprazole Synthesis

| Intermediate | Chemical Name | Role in Synthesis |

| I | 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole | Core benzimidazole (B57391) structure with the difluoromethoxy group. researchgate.netprimescholars.com |

| II | 2-(chloromethyl)-3,4-dimethoxypyridine hydrochloride | Pyridine-containing fragment that couples with the benzimidazole intermediate. researchgate.netmagtechjournal.com |

Development of Alpha-Glucosidase Inhibitors for Antidiabetic Activity

Alpha-glucosidase inhibitors are a class of oral anti-diabetic drugs that help manage type 2 diabetes by preventing the digestion of carbohydrates. wikipedia.org These inhibitors work by reversibly binding to and inhibiting enzymes in the small intestine, such as sucrase, maltase, and glucoamylase, which are responsible for breaking down complex carbohydrates into absorbable simple sugars. gpnotebook.comnih.gov This action delays glucose absorption and reduces the post-meal spike in blood sugar levels. wikipedia.orggpnotebook.com

Recent research has focused on synthesizing novel nicotinic acid derivatives as potential alpha-glucosidase inhibitors. nih.gov Studies have shown that certain derivatives of 5-amino-nicotinic acid exhibit promising inhibitory activity against both α-amylase and α-glucosidase. researchgate.net While direct synthesis of alpha-glucosidase inhibitors from this compound is a specific area of ongoing research, the broader class of nicotinic acid derivatives has demonstrated significant potential in developing new therapeutic agents for diabetes. nih.gov The unique electronic properties of the difluoromethoxy group could potentially enhance the inhibitory activity of such compounds.

Exploration in Oncology Applications

Nicotinic acid and its derivatives have been investigated for their roles in cancer biology. nih.govnih.gov The metabolite of niacin, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), is crucial for DNA repair processes. nih.gov Some studies suggest that niacin deficiency can lead to genomic instability, potentially increasing cancer risk. nih.gov Conversely, other research indicates that certain cancers may utilize nicotinic acid to fuel their growth and DNA repair mechanisms. nih.gov

While direct applications of this compound in oncology are still in the exploratory phase, the foundational role of the nicotinic acid scaffold in cellular metabolism and DNA repair suggests its potential as a starting point for the design of novel anticancer agents. nih.gov For instance, some studies have shown that niacin can protect colon cancer cells from TRAIL-mediated apoptosis, a process of programmed cell death, by activating autophagy. oncotarget.com The introduction of the difluoromethoxy group could modulate the biological activity of the nicotinic acid core, potentially leading to the development of new therapeutic strategies.

Applications in Agrochemical and Material Sciences

The versatile chemical nature of pyridine (B92270) derivatives, including this compound, extends their utility beyond pharmaceuticals into the realms of agriculture and material science.

Use as Building Blocks in Agrochemical Development

Pyridine-based compounds are integral to the development of a wide range of agrochemicals, including herbicides, insecticides, and fungicides. The nitrogen atom in the pyridine ring and the potential for various substitutions allow for the fine-tuning of biological activity and selectivity. While specific, large-scale applications of this compound in commercial agrochemicals are not extensively documented in publicly available literature, its structural motifs are of interest to agrochemical researchers. The presence of the difluoromethoxy group can enhance the efficacy and metabolic stability of a potential pesticide, a desirable trait in modern agrochemical design.

Corrosion Inhibition Potential of Pyridine Derivatives

Pyridine and its derivatives have been widely studied for their ability to inhibit the corrosion of various metals and alloys in acidic environments. researchgate.netnih.gov These compounds can adsorb onto the metal surface, forming a protective layer that slows down the corrosion process. rsc.org The effectiveness of pyridine-based inhibitors is often attributed to the presence of the nitrogen atom, which can coordinate with metal ions, and the planar structure of the pyridine ring, which allows for efficient surface coverage.

Computational Chemistry and Structural Biology Studies

Quantum Chemical Calculations and Spectroscopic Property Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. dntb.gov.ua These methods solve approximations of the Schrödinger equation to determine electron distribution and predict a wide range of molecular characteristics. escholarship.org For 5-(Difluoromethoxy)nicotinic acid, such calculations can elucidate its three-dimensional geometry, electronic structure, and spectroscopic signatures without the need for physical samples. osti.gov

Key applications include:

Molecular Geometry Optimization: DFT methods, often using basis sets like B3LYP/6-311++G(d,p), are employed to find the most stable three-dimensional conformation of the molecule by calculating bond lengths, bond angles, and dihedral angles. researchgate.netfrontiersin.org

Spectroscopic Prediction: Theoretical vibrational frequencies can be calculated and correlated with experimental Fourier Transform Infrared (FT-IR) and Raman spectra to aid in structural confirmation. dntb.gov.uaresearchgate.net Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted, which is crucial for chemical characterization. dntb.gov.ua

Electronic Properties Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in assessing chemical reactivity. dntb.gov.ua The HOMO-LUMO energy gap provides insights into the molecule's stability and the charge transfer that can occur within it. dntb.gov.uaresearchgate.net

Molecular Electrostatic Potential (MEP): MEP maps visualize the electrostatic potential on the molecule's surface. dntb.gov.ua These maps identify nucleophilic (electron-rich, negative potential) and electrophilic (electron-poor, positive potential) regions, which are key to predicting how the molecule will interact with biological targets. dntb.gov.uaresearchgate.net

Table 1: Predicted Spectroscopic and Electronic Properties from Quantum Calculations

| Calculation Type | Predicted Property | Significance |

|---|---|---|

| Geometry Optimization (DFT) | Optimized 3D structure, bond lengths, angles | Provides the most stable molecular conformation for further analysis. |

| Vibrational Analysis (DFT) | FT-IR and FT-Raman frequencies | Aids in the structural verification and interpretation of experimental spectra. dntb.gov.ua |

| GIAO-DFT | ¹H and ¹³C NMR chemical shifts | Helps in the assignment of peaks in experimental NMR spectra. dntb.gov.ua |

| Frontier Molecular Orbital (FMO) Analysis | HOMO-LUMO energies and energy gap | Indicates chemical reactivity, kinetic stability, and electronic transitions. researchgate.net |

| Molecular Electrostatic Potential (MEP) | Mapping of electrophilic and nucleophilic sites | Predicts non-covalent interaction sites for ligand-receptor binding. researchgate.net |

Molecular Docking and Dynamics Simulations of Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein. nih.gov This method is crucial for understanding the potential biological activity of compounds like this compound. The parent compound, nicotinic acid, is known to interact with targets such as the nicotinic acid receptor GPR109B, which is involved in mediating its anti-lipolytic effects. unict.it Derivatives of nicotinic acid have been studied for their interactions with a range of other proteins, including bacterial enzymes and those implicated in cardiovascular disease. nih.govnih.gov

The docking process involves:

Preparing the 3D structures of the ligand (this compound) and the target protein.

Using a scoring function to evaluate numerous possible binding poses of the ligand within the protein's active site.

Analyzing the top-ranked poses to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the complex. nih.gov

Following docking, Molecular Dynamics (MD) simulations can be performed. MD simulations model the movement of atoms in the ligand-protein complex over time, providing insights into the stability of the predicted binding pose in a dynamic, solvated environment. researchgate.netresearchgate.net

Table 2: Potential Protein Targets and Key Interaction Analysis

| Potential Protein Target | Therapeutic Area | Key Interactions to Analyze |

|---|---|---|

| Nicotinic Acid Receptor (GPR109B) | Dyslipidemia | Hydrogen bonding with the carboxylic acid group; interactions with key residues in the binding pocket. unict.it |

| Bacterial Enzymes (e.g., DNA gyrase) | Antimicrobial | Interactions with the enzyme's active site, potentially disrupting its function. nih.gov |

| Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) | Cardiovascular Disease | Binding at the protein-protein interaction site to prevent LDL receptor degradation. nih.gov |

| Acetylcholinesterase (AChE) | Alzheimer's Disease | Interactions within the catalytic gorge, similar to other cholinesterase inhibitors. nih.gov |

Prediction of Physicochemical Properties Relevant to Biological Activity

The biological activity of a potential drug molecule is heavily influenced by its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME). researchgate.net In silico tools can reliably predict these properties directly from the molecular structure, offering an early assessment of a compound's drug-likeness.

Key predicted properties for this compound would include:

Lipophilicity (logP): The octanol-water partition coefficient, which affects membrane permeability and solubility.

Aqueous Solubility (logS): Predicts how well the compound dissolves in water, impacting its absorption.

pKa: The acid dissociation constant, which determines the ionization state of the molecule at physiological pH. The parent nicotinic acid has a pKa of approximately 4.85. nih.gov

Topological Polar Surface Area (TPSA): An indicator of a molecule's ability to permeate cell membranes.

Drug-Likeness: Evaluation based on established rules like Lipinski's Rule of Five, which helps to identify compounds with properties favorable for oral bioavailability. nih.gov

Table 3: Predicted Physicochemical Properties

| Property | Predicted Value (Representative) | Biological Relevance |

|---|---|---|

| Molecular Formula | C₇H₅F₂NO₃ achemblock.com | Defines the elemental composition. |

| Molecular Weight | 189.12 g/mol achemblock.com | Influences diffusion and transport across membranes. |

| logP | ~1.0 - 1.5 | Indicates moderate lipophilicity, favorable for balancing solubility and permeability. |

| Aqueous Solubility (logS) | -2.0 to -3.0 | Suggests moderate to low aqueous solubility. |

| pKa (acidic) | ~4.5 - 5.0 | The carboxylic acid is expected to be ionized at physiological pH (7.4). |

| Hydrogen Bond Donors | 1 | Affects binding interactions and solubility. |

| Hydrogen Bond Acceptors | 4 | Affects binding interactions and solubility. |

Note: Values are estimates based on the structure and properties of related compounds. Actual values require experimental determination or specific software prediction.

In Silico Screening and Virtual Library Design for Derivatives

In silico screening, or virtual screening, is a powerful computational strategy for identifying promising drug candidates from large compound libraries. nih.gov This approach can be applied to discover new activities for this compound or to design novel derivatives with improved properties.

The process involves:

Library Design: A virtual library of derivatives can be created by computationally modifying the this compound scaffold. Modifications could include esterification or amidation of the carboxylic acid, or the introduction of various substituents onto the pyridine (B92270) ring.

High-Throughput Docking: The entire virtual library is then docked against a specific biological target.

Hit Identification and Filtering: Compounds are ranked based on their docking scores and predicted binding energies. The top-ranking "hits" are then filtered based on predicted ADME properties and drug-likeness criteria to select the most promising candidates for synthesis and experimental validation. nih.govnih.gov

This approach accelerates the discovery process by focusing laboratory efforts on compounds with the highest probability of success, enabling the efficient exploration of the chemical space around the core this compound structure.

Future Research Directions and Therapeutic Potential

Novel Therapeutic Areas for 5-(Difluoromethoxy)nicotinic Acid Derivatives

The structural modifications of nicotinic acid, such as the introduction of a difluoromethoxy group, can lead to derivatives with unique biological activities, opening up new therapeutic possibilities beyond the traditional scope of niacin.

Anti-inflammatory Agents: Research has shown that new derivatives of the nicotinic acid scaffold can be synthesized and evaluated for their potential as anti-inflammatory agents. nih.gov Some of these compounds have exhibited significant anti-inflammatory activity, comparable to standard drugs like ibuprofen, without affecting the viability of macrophages. nih.gov Specifically, certain derivatives have demonstrated potent inhibition of nitrite, a key inflammatory mediator. nih.gov The evaluation of these compounds for their effects on inflammatory cytokines such as TNF-α and IL-6 has also been a key area of investigation. nih.gov The development of derivatives with an enhanced gastric safety profile is a particularly important aspect of this research. nih.gov

Neurological Disorders: The nicotinic acetylcholine (B1216132) receptor (nAChR) plays a crucial role in various functions of the central nervous system. mdpi.com Modulators of this receptor are being investigated for their potential in treating neurological disorders. mdpi.com The hybridization of molecules to create multifunctional agents is a promising strategy in the development of treatments for conditions like cancer, infectious diseases, and neurological disorders. mdpi.com

Dyslipidemia and Cardiovascular Disease: Nicotinic acid is a well-established therapeutic agent for dyslipidemia, a major risk factor for atherosclerosis. nih.govsci-hub.se It effectively reduces atherogenic lipoproteins like VLDL and LDL while increasing the anti-atherogenic HDL. nih.gov The discovery of the niacin receptor, GPR109A, has clarified the mechanisms behind its therapeutic effects and has spurred the development of new drugs for dyslipidemia. nih.gov Future research is likely to focus on developing derivatives of this compound that can offer a better-tolerated alternative to traditional niacin therapy for managing dyslipidemia and reducing the risk of cardiovascular events. nih.govesmed.org

Combination Therapies and Synergistic Effects

The future of pharmacotherapy often lies in combination treatments to enhance efficacy and address multiple pathological pathways simultaneously.

Combination with Statins: While statins are highly effective in lowering LDL cholesterol, a significant residual cardiovascular risk often remains. nih.gov Combining nicotinic acid derivatives with statins could provide a more comprehensive approach to managing dyslipidemia. However, past studies combining niacin with statins have yielded mixed results, sometimes attributed to study design. esmed.org Future research will need to carefully design clinical trials to evaluate the synergistic effects of this compound derivatives when used in conjunction with statins.

Dual-Action Drugs: A notable advancement in this area is the development of combination drugs that pair extended-release niacin with a DP1 receptor antagonist to mitigate the common side effect of flushing. nih.gov This concept of a dual-action drug could be applied to derivatives of this compound, potentially combining its primary therapeutic effect with a mechanism to counteract any undesirable effects.

Hybrid Molecules: The strategy of creating hybrid molecules by combining a well-known nonsteroidal anti-inflammatory drug (NSAID) with nicotinic acid through a linker has been explored. researchgate.net This approach aims to leverage the therapeutic benefits of both agents in a single molecule. researchgate.net Similar strategies could be employed with this compound to develop novel synergistic therapies.

Development of Targeted Delivery Systems

Optimizing the delivery of a drug to its intended site of action can significantly enhance its therapeutic index by increasing efficacy and reducing systemic side effects.

Nanoparticle-Based Delivery: Targeted delivery systems, often utilizing nanoparticles, are designed to deliver therapeutic agents preferentially to a specific site. nih.gov These systems can be engineered with targeting ligands that bind to receptors overexpressed in diseased tissues, such as cancer cells. nih.gov For instance, ligands like transferrin have been used to target nanoparticles to cancer cells that overexpress the transferrin receptor. nih.gov Polymeric micro/nanoparticle encapsulation is a promising alternative for oral administration of niacin and its derivatives, although its effectiveness in reducing side effects while maintaining efficacy requires further investigation. nih.gov

Biodegradable Polymers: The use of biodegradable and biocompatible polymers, such as chitosan, is being widely explored for drug delivery. nih.gov Chitosan's positive charge makes it a suitable carrier for various drugs, including nucleic acids. nih.gov Such natural polymers could be formulated into delivery systems for this compound to control its release and improve its therapeutic profile.

Transdermal Delivery: As an alternative to oral administration, transdermal delivery systems have shown promise for niacin reformulation. nih.gov This route of administration could potentially bypass first-pass metabolism and reduce certain side effects. nih.gov Further research is needed to explore the feasibility and effectiveness of transdermal delivery for this compound.

Emerging Methodologies in Chemical Synthesis and Drug Discovery

Advances in chemical synthesis and drug discovery are crucial for the development of new and improved therapeutic agents.

Greener Synthesis Routes: Traditional chemical methods for producing nicotinic acid often involve harsh conditions and generate unwanted by-products. nih.govresearchgate.net There is a growing emphasis on developing more environmentally friendly, or "green," synthesis methods. nih.gov One such approach is the selective oxidation of 3-methyl-pyridine using hydrogen peroxide in the liquid phase, which offers milder reaction conditions. oaepublish.com Zeolite-based catalysts, particularly copper-based zeolites, have shown high efficiency in this process. oaepublish.com

Enzymatic Synthesis: Biocatalytic processes are emerging as a viable alternative to traditional chemical synthesis. frontiersin.orgnih.gov The use of enzymes, such as nitrilases, can offer high yields and more environmentally friendly conditions for the production of nicotinic acid from substrates like 3-cyanopyridine (B1664610). frontiersin.orgnih.gov Advanced techniques like metagenomics and proteomics are being used to discover new and more efficient biocatalysts. frontiersin.orgnih.gov

Molecular Hybridization: This powerful tool in drug discovery involves combining different pharmacophores to create a single molecule with multifunctional activity. mdpi.com This approach can lead to compounds with increased affinity for their biological targets and the ability to modulate multiple pathways involved in a disease. mdpi.com The application of molecular hybridization to this compound could yield novel derivatives with enhanced therapeutic potential.

Computational and High-Throughput Screening: Modern drug discovery heavily relies on computational modeling and high-throughput screening to identify promising lead compounds. These techniques can accelerate the discovery of novel derivatives of this compound with desired pharmacological properties.

常见问题

Q. What are the established synthetic routes for 5-(Difluoromethoxy)nicotinic acid, and what are the critical reaction parameters?

Synthesis typically involves introducing the difluoromethoxy group via nucleophilic substitution or halogenation. For example, fluorinated intermediates may undergo coupling with nicotinic acid derivatives under controlled conditions. Key parameters include temperature (often 80–120°C), pH (neutral to slightly acidic), and catalysts like palladium for cross-coupling reactions. Multi-step protocols are common, with purification via recrystallization or column chromatography .

Q. How is the structure of this compound characterized, and what analytical techniques are essential?

Structural confirmation relies on NMR (¹H/¹³C and ¹⁹F for fluorinated groups), HPLC for purity assessment (>95%), and mass spectrometry (HRMS or LC-MS) for molecular weight verification. X-ray crystallography may resolve stereochemistry in crystalline forms. Batch-specific Certificates of Analysis (COA) should include these data .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Stability studies indicate degradation under strong bases or prolonged UV exposure. Storage at −20°C in inert atmospheres is recommended. Monitor stability via periodic HPLC analysis .

Q. What safety protocols are required for handling this compound in laboratory settings?

Use PPE (gloves, goggles, lab coats) and work in fume hoods. Avoid dust formation; employ CO₂ extinguishers for fires. Dispose of waste per hazardous chemical guidelines. Refer to Safety Data Sheets (SDS) for spill management and first-aid measures .

Q. How does the difluoromethoxy group influence the compound’s physicochemical properties?

The difluoromethoxy group increases lipophilicity (logP ~1.8–2.2) and metabolic stability compared to non-fluorinated analogs. Fluorine’s electron-withdrawing effect enhances resistance to oxidative degradation, critical for in vitro assays .

Advanced Research Questions

Q. What strategies optimize yields in reactions involving difluoromethoxy group installation?

Optimize nucleophilic substitution by using anhydrous conditions and catalysts like K₂CO₃. For low yields, explore flow chemistry to enhance mixing and temperature control. Alternatively, employ late-stage fluorination to minimize side reactions .

Q. How can researchers resolve contradictions in reported biological activity data for fluorinated nicotinic acid derivatives?

Conduct comparative structure-activity relationship (SAR) studies to isolate the difluoromethoxy group’s contribution. Validate assays with standardized controls (e.g., cell lines, enzyme batches) and use dose-response curves to assess potency variations .

Q. What role does this compound play in medicinal chemistry, particularly in drug-target interactions?

The compound serves as a pharmacophore in protease inhibitors (e.g., PCSK9) due to its ability to form hydrogen bonds with catalytic residues. Its fluorinated groups improve bioavailability by reducing first-pass metabolism .

Q. How can computational methods guide the design of derivatives with enhanced activity?

Use density functional theory (DFT) to model electronic effects of substituents or molecular docking to predict binding affinities. Screen virtual libraries for analogs with improved ADMET profiles .

Q. What are the challenges in scaling up synthesis for preclinical studies, and how are they addressed?

Scale-up issues include purity consistency and cost of fluorinated reagents . Solutions include continuous flow reactors for better heat transfer and catalyst recycling . Validate scalability with pilot batches using DOE (Design of Experiments) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。